(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as Furanone C-30, is a synthetic organic compound that belongs to the thiazepine family. It has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
A study by Selvam et al. (2012) investigated the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, which are structurally related to (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one. The derivatives exhibited significant antinociceptive and anti-inflammatory activities, as assessed by the tail-flick technique and carrageenan-induced paw edema test, respectively (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012).
Anticancer Properties
Chandrappa et al. (2009) synthesized thiazolidinone compounds containing furan moiety, similar to the chemical structure . These compounds showed moderate to strong antiproliferative activity against human leukemia cell lines in a cell cycle stage-dependent manner (Chandrappa, S., Kavitha, C., Shahabuddin, M., Vinaya, K., Kumar, C. Ananda, Ranganatha, S., Raghavan, S., & Rangappa, K., 2009).
Antiepileptic Properties
Karthick et al. (2016) explored the antiepileptic properties of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, related to the compound of interest. These derivatives showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizure tests (Karthick, V., Selvam, T., Palanirajan, Vijayaraj Kumar, & Ramu, P., 2016).
Leukotriene B(4) Inhibitory Activity
Sakata et al. (2007) investigated compounds structurally similar to this compound, focusing on their leukotriene B(4) inhibitory activity. The study found that these compounds showed strong inhibition of calcium mobilization in cells expressing human BLT receptors (Sakata, Y., Kuramoto, Mari, Ando, Kumiko, Yamaguchi, M., Kawasaki, I., Kunitomo, J., Yokomizo, T., & Ohishi, Y., 2007).
Antimicrobial Evaluation
Mathew et al. (2020) synthesized derivatives of 4-chlorophenyl furfuran bearing pyrazole moieties, which are related to the given compound. These derivatives exhibited good to moderate antimicrobial activity against various strains compared with standard drugs (Mathew, M., Chinnamanayakar, Raja, & Ramanathan, Ezhilarasi Muthuvel, 2020).
properties
IUPAC Name |
(E)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDBGYTCSOUIW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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